An In-depth Technical Guide to Azido-PEG1-methyl ester: A Versatile Linker in Bioconjugation and Drug Discovery
An In-depth Technical Guide to Azido-PEG1-methyl ester: A Versatile Linker in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-methyl ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, a single polyethylene (B3416737) glycol (PEG) unit, and a methyl ester functionality, provides researchers with a versatile platform for covalently linking molecules of interest. The azide group serves as a chemical handle for "click chemistry," a suite of reactions known for their high efficiency and specificity, while the methyl ester can be hydrolyzed to a carboxylic acid for further conjugation. The short PEG spacer enhances aqueous solubility and can modulate the pharmacokinetic properties of the resulting conjugates.[1][2][3] This guide provides a comprehensive overview of the properties, synthesis, and applications of Azido-PEG1-methyl ester, with a focus on its role in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
A clear understanding of the physicochemical properties of Azido-PEG1-methyl ester is essential for its effective use in experimental design. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | methyl 3-(2-azidoethoxy)propanoate | [3] |
| Synonyms | Azido-PEG1-methyl ester | [3] |
| CAS Number | 1835759-80-2 | [4] |
| Molecular Formula | C6H11N3O3 | [4] |
| Molecular Weight | 173.17 g/mol | [5] |
| Appearance | Varies (typically a liquid or oil) | N/A |
| Solubility | Soluble in aqueous media and common organic solvents like DMSO and DMF. | [6] |
| Storage | Recommended storage at -20°C. | [4] |
Synthesis of Azido-PEG1-methyl ester
The synthesis of Azido-PEG1-methyl ester can be achieved through a multi-step process. A representative synthetic route is outlined below. This protocol is based on established methods for the synthesis of similar azide-containing PEG derivatives and may require optimization for specific laboratory conditions.
Experimental Protocol: Representative Synthesis
Materials:
-
Methyl 3-(2-bromoethoxy)propanoate
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-(2-bromoethoxy)propanoate (1 equivalent) in anhydrous DMF.
-
Azide Introduction: Add sodium azide (1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 60-70°C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure Azido-PEG1-methyl ester.
Applications in "Click Chemistry"
The azide functionality of Azido-PEG1-methyl ester makes it an ideal reagent for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them exceptionally suitable for bioconjugation.[7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.
Experimental Protocol: General CuAAC
Materials:
-
Azido-PEG1-methyl ester
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the chosen solvent.
-
Reaction Mixture: In a reaction vessel, combine the alkyne-containing molecule and Azido-PEG1-methyl ester (typically a slight excess of one reagent is used).
-
Catalyst Addition: Add the copper(II) sulfate and sodium ascorbate (to reduce Cu(II) to the active Cu(I) catalyst in situ). If using, add the TBTA ligand.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by LC-MS or TLC.
-
Purification: Purify the resulting triazole conjugate using appropriate chromatographic techniques.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems.[8][9]
Experimental Protocol: General SPAAC
Materials:
-
Azido-PEG1-methyl ester
-
DBCO- or BCN-functionalized molecule of interest
-
Biocompatible buffer (e.g., phosphate-buffered saline, PBS) or an appropriate organic solvent
Procedure:
-
Reagent Preparation: Dissolve the azide and cyclooctyne reagents in the chosen solvent.
-
Reaction: Mix the Azido-PEG1-methyl ester and the cyclooctyne-functionalized molecule.
-
Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours depending on the specific cyclooctyne and reaction conditions.
-
Purification: The conjugate can often be used directly or purified by methods such as size-exclusion chromatography or HPLC.
Application in PROTAC Development: Targeting BRD4
A significant application of Azido-PEG1-methyl ester is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC, and PEG linkers are often employed to improve solubility and optimize the ternary complex formation.[11]
A prominent target for PROTAC-mediated degradation in cancer therapy is the bromodomain and extra-terminal domain (BET) protein BRD4.[12] BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, most notably c-MYC.[13] By degrading BRD4, PROTACs can effectively suppress the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow: Synthesis of a BRD4-Targeting PROTAC
The following workflow describes the synthesis of a hypothetical BRD4-targeting PROTAC using Azido-PEG1-methyl ester as a component of the linker, connecting a BRD4 inhibitor (e.g., a JQ1 derivative) to an E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon).
Workflow for the synthesis of a BRD4-targeting PROTAC.
BRD4 Signaling Pathway and PROTAC Mechanism of Action
The following diagram illustrates the role of BRD4 in c-MYC transcription and how a BRD4-targeting PROTAC can disrupt this pathway.
Mechanism of action of a BRD4-targeting PROTAC.
Safety and Handling
Azide-containing compounds are potentially hazardous and must be handled with appropriate safety precautions.
-
Toxicity: The azide ion is toxic and can be absorbed through the skin.[14]
-
Explosive Potential: Organic azides, particularly those with a low carbon-to-nitrogen ratio, can be explosive. They are sensitive to heat, shock, and friction.[15][16]
-
Incompatibilities: Azides should not be mixed with strong acids, as this can generate highly toxic and explosive hydrazoic acid. Contact with heavy metals (e.g., copper, lead) can form highly explosive metal azides.[16]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
Avoid using metal spatulas or needles when handling azides to prevent the formation of metal azides.[16]
-
Store azide compounds in a cool, dark place, away from incompatible materials.[15]
-
Dispose of azide-containing waste according to institutional safety guidelines. Never pour azide solutions down the drain.[4]
Conclusion
Azido-PEG1-methyl ester is a valuable and versatile chemical tool for researchers in drug development and chemical biology. Its bifunctional nature, combined with the efficiency and specificity of click chemistry, enables the straightforward synthesis of complex molecular architectures. As demonstrated by its application in the development of PROTACs targeting BRD4, this linker plays a crucial role in advancing novel therapeutic strategies. A thorough understanding of its properties, synthetic methods, and safe handling procedures is paramount for its successful implementation in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [bio-protocol.org]
- 3. Azido-PEG1-methyl ester|CAS 1835759-80-2|DC Chemicals [dcchemicals.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. benchchem.com [benchchem.com]
- 6. Azido-PEG1-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. broadpharm.com [broadpharm.com]
- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. ucd.ie [ucd.ie]
- 16. safety.pitt.edu [safety.pitt.edu]
